Pelargonin chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties

Pg35G exhibits potent antioxidant activities, scavenging free radicals and reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Studies have shown its ability to:

These properties suggest Pg35G may be beneficial in preventing or managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers.

Radioprotective Effects

Research indicates Pg35G possesses radioprotective properties. Studies have observed its ability to:

- Reduce chromosomal damage in cells exposed to radiation

- Increase survival rates in irradiated animals

These findings suggest Pg35G may have potential applications in mitigating the harmful effects of radiation exposure, such as in cancer treatment or radiation accidents.

Other Research Areas

Pg35G is also being investigated for its potential roles in:

Pelargonin chloride, with the chemical formula C₁₅H₁₁ClO₅ and a molecular weight of 306.7 g/mol, is an anthocyanidin chloride derived from pelargonidin. It is characterized by its vibrant red to orange color, which varies depending on the pH of the medium. This compound falls under the category of flavonoids, specifically anthocyanins, which are known for their role in plant pigmentation and potential health benefits. Pelargonin chloride is often isolated from plants such as Pelargonium zonale and certain varieties of roses .

The potential health benefits of PDG are attributed to its antioxidant properties. Studies suggest it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are associated with oxidative stress and inflammation [, ]. PDG may also interact with cellular signaling pathways, although the exact mechanisms are still being elucidated [].

- Acid-Base Reactions: The compound displays a color change based on pH, which is a hallmark of anthocyanins. In acidic conditions, it appears red, while in alkaline conditions, it can turn blue or green.

- Hydrolysis: In the presence of water and acids, pelargonin chloride can hydrolyze to release sugars and form aglycones.

- Oxidation: Exposure to oxidizing agents can lead to degradation products, which may affect its stability and color .

Pelargonin chloride exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.

- Phytoestrogen Activity: This compound acts as a phytoestrogen, mimicking estrogen in the body, which may have implications for hormone-related health issues .

- Anti-Cancer Potential: Some studies suggest that pelargonin chloride may reduce the risk of certain cancers, including breast and prostate cancer, due to its antioxidant and estrogenic activities .

The synthesis of pelargonin chloride typically involves multi-step reactions:

- Initial Reaction: Pelargonidin is reacted with triethylamine in acetone at low temperatures (0 - 20 °C) for approximately one hour.

- Chlorination: The product is then treated with hydrogen chloride in a methanol/ethyl acetate mixture for 24 hours at room temperature.

- Final Hydrolysis: The final step involves treatment with potassium hydroxide in methanol and water at low temperatures (0 - 4 °C) for one hour .

Pelargonin chloride has several applications across different fields:

- Food Industry: Used as a natural colorant due to its vibrant hue.

- Pharmaceuticals: Explored for its potential health benefits, particularly in formulations aimed at cancer prevention and antioxidant support.

- Cosmetics: Incorporated into cosmetic products for its coloring properties and potential skin benefits .

Pelargonin chloride shares similarities with other anthocyanins but possesses unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cyanidin Chloride | C₁₅H₁₁ClO₅ | Exhibits different color properties; more prevalent in berries. |

| Delphinidin Chloride | C₁₅H₁₁ClO₆ | Has additional hydroxyl groups; contributes to blue hues in flowers. |

| Peonidin Chloride | C₁₅H₁₁ClO₅ | Similar structure but differs in hydroxyl positioning; found in red fruits. |

| Malvidin Chloride | C₁₅H₁₁ClO₇ | Contains more hydroxyl groups; associated with purple coloration. |

Pelargonin chloride's distinct structure allows it to impart unique colors and biological effects compared to these similar compounds. Its specific interactions and properties make it particularly valuable in both food and health applications .

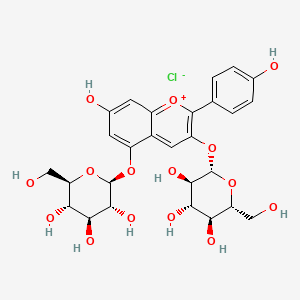

Pelargonin chloride (CAS 17334-58-6) is the chloride salt of pelargonin, a 3,5-di-O-β-D-glucoside derivative of pelargonidin, an anthocyanidin aglycone. Structurally, it comprises:

- Pelargonidin aglycone: A flavylium cation (2-phenylchromenylium) with hydroxyl groups at positions 3, 5, 7, and 4′.

- Glycosylation: Two β-D-glucopyranosyl units attached to hydroxyl groups at C3 and C5 of the pelargonidin core.

- Chloride counterion: Stabilizing the positively charged flavylium ion.

Historical Context and Discovery

Anthocyanins were first isolated in the 19th century, with pelargonidin identified as a key aglycone in red flowers and berries. Pelargonin chloride’s discovery traces to studies on Pelargonium species (e.g., geraniums) and pomegranates (Punica granatum), where it acts as a predominant pigment. Early research focused on its role in plant coloration, while modern studies emphasize its antioxidant and nutraceutical potential.

Pelargonin chloride, also known as pelargonidin 3,5-diglucoside chloride, is an anthocyanin compound belonging to the flavonoid family of plant molecules [1] [3]. The molecular formula of pelargonin chloride is C27H31ClO15 with a molecular weight of 630.98 g/mol [2] [7]. This compound represents a glycosylated form of the anthocyanidin pelargonidin, which serves as the aglycone (non-sugar) component of the molecule [3] [4].

The structural elucidation of pelargonin chloride reveals a 2-phenylbenzopyrylium (flavylium) cation backbone, which is characteristic of anthocyanins [3] [8]. The core structure consists of two aromatic rings (A and B) connected by a heterocyclic C ring containing an oxygen atom [8] [13]. The positively charged oxygen in the C ring contributes to the compound's stability and is balanced by the chloride counterion [1] [3].

The basic structural framework of pelargonin chloride can be described as follows:

| Structural Component | Description |

|---|---|

| Core structure | 2-phenylbenzopyrylium (flavylium) cation [3] [8] |

| A-ring | Benzene ring with hydroxyl groups at positions 5 and 7 [13] [19] |

| B-ring | Single hydroxyl group at position 4' [13] [25] |

| C-ring | Heterocyclic ring with positively charged oxygen [1] [3] |

| Glycosylation | Glucose moieties at positions 3 and 5 [2] [10] |

| Counterion | Chloride (Cl-) [1] [7] |

The structural elucidation of pelargonin chloride has been confirmed through various analytical techniques, including spectroscopic methods and chromatographic analyses [10] [12]. The compound's structure is distinguished by its specific pattern of hydroxylation and glycosylation, which contributes to its characteristic properties and reactivity [13] [18].

Glycosylation Patterns and Acylation Modifications

Pelargonin chloride features a distinctive glycosylation pattern with two glucose moieties attached to the aglycone pelargonidin at positions 3 and 5, forming a diglucoside structure [2] [10]. This specific glycosylation pattern is crucial for the compound's stability and solubility in aqueous environments [10] [18]. The systematic name of pelargonin chloride, pelargonidin 3,5-diglucoside chloride, directly reflects this glycosylation pattern [2] [7].

The glycosidic linkages in pelargonin chloride involve beta-D-glucopyranosyl units connected to the hydroxyl groups at positions 3 and 5 of the aglycone [10] [23]. These glucose moieties are attached through O-glycosidic bonds, which are formed between the anomeric carbon of glucose and the hydroxyl groups of pelargonidin [18] [23]. The specific configuration of these glycosidic bonds has been confirmed through nuclear magnetic resonance spectroscopy [12] [23].

Regarding acylation modifications, pelargonin chloride in its natural form does not typically exhibit acylation of the sugar moieties [14] [18]. However, it is worth noting that anthocyanins, including pelargonidin derivatives, can undergo various modifications in plant tissues, which may include acylation with organic acids [14] [18]. These modifications can affect the stability, color, and other properties of the compounds [14] [21].

The glycosylation of anthocyanins like pelargonin chloride serves several important functions:

- It enhances the stability of the otherwise unstable anthocyanidin aglycones [18] [21].

- It increases water solubility, facilitating transport and storage within plant tissues [10] [18].

- It serves as a signal for transport to vacuoles, where anthocyanins typically accumulate in plant cells [18] [21].

The specific glycosylation pattern of pelargonin chloride distinguishes it from other pelargonidin derivatives and contributes to its unique chemical and spectral properties [10] [17].

Spectral Properties (UV-Vis, FTIR, NMR)

Pelargonin chloride exhibits distinctive spectral properties that are valuable for its identification and characterization [10] [24]. These spectral characteristics provide important information about the compound's structure and purity [10] [12].

UV-Visible Spectroscopy

Pelargonin chloride displays characteristic absorption in the ultraviolet and visible regions of the electromagnetic spectrum [10] [24]. The UV-Visible spectral profile of pelargonin chloride includes:

- A maximum absorption peak in the visible region at approximately 502-504 nm, which is responsible for its red-orange color [10] [20].

- An absorption band in the UV region around 280 nm, which is typical for non-acylated anthocyanins [10] [23].

- A ratio of A440/Amax.vis of approximately 22-28%, suggesting that the 5 position is not free but glycosylated [10] [23].

The visible absorption maximum of pelargonin chloride (502-504 nm) is slightly lower than that of the aglycone pelargonidin (520 nm), which is consistent with the general observation that glycosylation shifts the absorption maximum to shorter wavelengths by approximately 10-15 nm [10] [24].

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis of pelargonin chloride reveals several characteristic absorption bands that correspond to specific functional groups within the molecule [11] [21]. The key FTIR spectral features include:

- Strong, broad O-H stretching bands in the region of 3550-3200 cm^-1, attributed to the hydroxyl groups of both the aglycone and sugar moieties [11] [21].

- C=C stretching vibrations around 1648-1638 cm^-1, associated with the aromatic rings and the heterocyclic C ring [11] [21].

- C-O stretching bands in the region of 1275-1200 cm^-1, corresponding to the glycosidic linkages and hydroxyl groups [11] [22].

- Characteristic fingerprint region patterns between 1200-700 cm^-1, which include various C-C, C-O, and C-H bending vibrations [11] [22].

These FTIR spectral features are valuable for confirming the presence of key functional groups in pelargonin chloride and can be used for its identification and quality assessment [11] [21].

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the structure of pelargonin chloride at the atomic level [12] [23]. The proton (^1H) NMR spectrum of pelargonin chloride in acidified methanol solution reveals several characteristic signals:

- Signals in the downfield region (δ 9.0-9.5 ppm) corresponding to the H4 proton of the flavylium cation [12] [23].

- Signals for the B-ring protons, including those at positions 2', 3', 5', and 6', typically appearing in the region of δ 7.0-8.7 ppm [12] [23].

- Signals for the A-ring protons at positions 6 and 8, usually observed around δ 7.0-7.2 ppm [12] [23].

- Signals for the anomeric protons of the glucose moieties, typically appearing in the region of δ 5.0-5.5 ppm [12] [23].

Two-dimensional NMR techniques, such as nuclear Overhauser enhancement spectroscopy (NOESY), have been employed to confirm the attachment of glucose units to specific positions on the aglycone [12] [23]. These studies have verified that the sugar moieties are indeed attached to the 3 and 5 positions of the pelargonidin aglycone [12] [23].

Comparison with Related Anthocyanins

Pelargonin chloride belongs to the anthocyanin family, a group of water-soluble plant pigments characterized by the 2-phenylbenzopyrylium (flavylium) structure [1] [3]. When comparing pelargonin chloride with related anthocyanins, several structural and spectral differences become apparent [13] [19].

Structural Comparison with Related Anthocyanidins

The primary structural difference between pelargonin chloride and other common anthocyanins lies in the hydroxylation pattern of the B-ring of the aglycone component [13] [25]:

| Anthocyanidin | B-ring Hydroxylation Pattern | Color Range |

|---|---|---|

| Pelargonidin (in pelargonin) | Single hydroxyl at 4' position | Orange-red [13] [25] |

| Cyanidin | Hydroxyl groups at 3' and 4' positions | Red-magenta [13] [25] |

| Delphinidin | Hydroxyl groups at 3', 4', and 5' positions | Violet-blue [13] [25] |

This hydroxylation pattern significantly influences the color properties of these compounds, with increasing hydroxylation on the B-ring generally resulting in a shift toward more blue hues [13] [25]. The single hydroxyl group at the 4' position in pelargonidin contributes to the orange-red color of pelargonin chloride, distinguishing it from the more reddish cyanidin derivatives and bluish delphinidin derivatives [13] [19].

Glycosylation Comparison

While pelargonin chloride features glucose moieties at both the 3 and 5 positions (3,5-diglucoside), other anthocyanins may exhibit different glycosylation patterns [10] [18]:

- Some anthocyanins are monoglucosides, with a single sugar moiety typically at the 3 position [10] [18].

- Others may have different sugar units, such as rhamnose, galactose, arabinose, or xylose, instead of or in addition to glucose [10] [18].

- The glycosylation pattern affects properties such as stability, solubility, and color intensity [10] [18].

Spectral Comparison

The spectral properties of pelargonin chloride also differ from those of related anthocyanins [10] [24]:

- The visible absorption maximum of pelargonin chloride (502-504 nm) is at a shorter wavelength compared to cyanidin derivatives (approximately 520-530 nm) and delphinidin derivatives (approximately 535-545 nm) [10] [23].

- In the presence of aluminum chloride (AlCl3), pelargonidin-based compounds like pelargonin chloride do not exhibit a bathochromic shift (red shift), unlike cyanidin and delphinidin derivatives, which do show this shift due to the presence of vicinal hydroxyl groups on the B-ring [10] [23].

- The NMR spectra of pelargonin chloride show distinctive patterns for the B-ring protons that differ from those of cyanidin and delphinidin derivatives due to the different hydroxylation patterns [12] [23].

Plant Sources

Quantitative surveys show that pelargonin chloride is naturally concentrated in a narrow set of angiosperms whose metabolic networks favour the pelargonidin branch of anthocyanin biosynthesis. Representative findings are summarised below.

| Plant species (tissue) | Quantified concentration of pelargonin chloride | Analytical method | Reference |

|---|---|---|---|

| Punica granatum L., flower petals | 2.296 mg g⁻¹ fresh weight | High-performance liquid chromatography with diode-array detection | [1] |

| Lonicera caerulea L., ripe berries | Detected as sole diglucoside anthocyanin (trace level, 0.3% of total anthocyanins) | Ultra-high-performance liquid chromatography–tandem mass spectrometry | [2] |

| Pelargonium × hortorum (scarlet pelargonium), petals | Qualitative presence confirmed by pigment isolation | Spectrophotometry and thin-layer chromatography | [3] |

| Berberis vulgaris L., fruits | High relative abundance within the berry anthocyanin pool (exact value cultivar-dependent) | Liquid chromatography–mass spectrometry | [4] |

| Rosa hybrida (hybrid-tea rose), petals | Mass-accurate detection of pelargonidin-3,5-diglucoside | Quadrupole time-of-flight mass spectrometry | [5] |

These occurrences reveal two consistent trends: (1) pelargonin chloride co-accumulates with pelargonidin 3-O-glucoside in organs where pollinator attraction or photoprotection is critical, and (2) its abundance is highest in species lacking high flavonoid 3′-hydroxylase activity, thereby locking metabolic flux into the pelargonidin rather than the cyanidin or delphinidin branches.

Biosynthetic Pathways in Plants

The pathway that culminates in pelargonin chloride is an extension of the general flavonoid route (Figure 1, narrative description).

- Phenylalanine deamination by phenylalanine ammonia-lyase yields cinnamic acid, which is activated to 4-coumaroyl-coenzyme A.

- Condensation with three malonyl-coenzyme A molecules by chalcone synthase forms naringenin chalcone, which rapidly isomerises, via chalcone isomerase, to naringenin.

- Hydroxylation of naringenin by flavanone 3-hydroxylase produces dihydrokaempferol.

- Reduction by dihydroflavonol 4-reductase generates leucopelargonidin.

- Oxidative ring closure by anthocyanidin synthase yields the aglycone pelargonidin.

- First glucosylation: uridine 5′-diphosphate glucose: flavonoid 3-O-glucosyltransferase attaches a glucose to the C-3 hydroxyl, producing pelargonidin 3-O-β-D-glucoside.

- Second glucosylation: anthocyanin 5-O-glucosyltransferase transfers a second glucose to the C-5 hydroxyl, affording pelargonin chloride. The most intensively studied forms of this enzyme are the acyl-glucose-dependent anthocyanin 5-O-glucosyltransferases that utilise aromatic acyl-glucoses as dual donors of glucose and acyl groups [6] [7].

3.2.1 Enzymatic Steps in Pelargonidin Conjugation

| Enzyme (full systematic name) | Source plant | Preferred acceptor(s) | Catalytic features | Reference |

|---|---|---|---|---|

| Uridine 5′-diphosphate glucose: flavonoid 3-O-glucosyltransferase | Fragaria × ananassa fruit | Pelargonidin aglycone | Saturation‐kinetic Km ≈ 16 µmol L⁻¹ for pelargonidin; maximal velocity reached at ≈100 µmol L⁻¹ substrate | [8] |

| Anthocyanin 5-O-glucosyltransferase Dc AA5GT | Dianthus caryophyllus petal vacuole | Pelargonidin 3-O-β-D-glucoside (58% relative activity versus cyanidin acceptor) | Requires aromatic acyl-β-D-glucose as co-substrate; pH optimum 5.0 | [6] |

| Anthocyanin 5-O-glucosyltransferase Gt5GT7 | Gentiana triflora corolla | Pelargonidin 3-O-β-D-glucoside (high specificity); Km 22.9 µmol L⁻¹ (measured with cyanidin but similar for pelargonidin) | kcat 0.17 s⁻¹; magnesium-independent cytosolic enzyme | [9] |

| Malonyl-coenzyme A: anthocyanidin-diglucoside 6″-O-malonyltransferase | Salvia splendens petal | Pelargonin chloride | Converts pelargonin chloride to salvianin, enhancing colour stability | [10] |

3.2.2 Role of Glucosyltransferases and Acyltransferases

Glucosylation at the C-3 position is obligatory for vacuolar transport, whereas C-5 glucosylation dramatically increases aqueous solubility, lowers aggregation tendency and shifts the visible absorption maximum by 4–6 nm toward orange-red hues [6] [9]. In addition, acyl-glucose–dependent 5-O-glucosyltransferases create an activated intermediate that is a superior substrate for aromatic or aliphatic acyltransferases. Subsequent acylation (for example malonylation or p-coumaroylation) confers:

- Improved resistance to thermal degradation and ultraviolet irradiation;

- Enhanced metal-chelation capacity, fine-tuning vacuolar pH buffering;

- Expanded colour palette that enables pollinator discrimination among co-flowering species [10] [11].

Environmental and Genetic Factors Affecting Production

| Factor | Experimental system | Observed impact on pelargonidin-derived pigments | Reference |

|---|---|---|---|

| Narrow-band red light (660 nm) | Controlled-environment chambers with ornamental bean seedlings | Selective two-fold elevation of pelargonidin-based anthocyanins relative to cyanidin derivatives | [12] |

| Low temperature (4 °C) | Post-harvest storage of blood-orange fruit | Strong transcriptional up-regulation of chalcone synthase, dihydroflavonol 4-reductase and anthocyanin 5-O-glucosyltransferase; concomitant increase in pelargonidin diglucosides | [13] |

| Nitrogen limitation | Apple flesh and strawberry receptacle | Increased expression of flavonoid structural genes and higher accumulation of pelargonidin glycosides; excessive nitrogen shows the opposite trend | [14] |

| R2R3 myeloblastosis transcription factor–basic helix–loop–helix–WD40 complex activity | Multiple dicot species | Coordinates late-biosynthetic gene expression; absence of complex members severely reduces pelargonin chloride formation | [15] |

| Loss-of-function mutation in flavonoid 3′-hydroxylase (maize pr1) | Zea mays aleurone | Metabolic flux redirected from cyanidin to pelargonidin branch, producing red aleurone rich in pelargonidin diglucosides | [16] |

| Quantitative-trait locus on linkage group 6b harbouring malonyltransferase cluster | Cultivated strawberry germplasm | Presence of locus governs pelargonidin-3-O-malonylglucoside and pelargonin chloride accumulation in ripe fruit | [11] |

These studies collectively show that light quality, temperature shock, mineral nutrition and transcriptional regulation interact to modulate pelargonin chloride titres. Breeders exploit this knowledge by selecting alleles that attenuate flavonoid 3′-hydroxylase or over-express anthocyanin 5-O-glucosyltransferase, thereby accentuating red phenotypes without recourse to transgenic interventions.

Key Research Findings

- Biochemical precision: Acyl-glucose–dependent anthocyanin 5-O-glucosyltransferases display strict positional specificity, ensuring the diglucoside configuration required for pelargonin chloride formation [6] [7].

- Ecophysiological significance: The exceptionally high concentration of pelargonin chloride in pomegranate flowers (≈ 2.3 mg g⁻¹ fresh weight) supports ultraviolet shielding of reproductive tissues in arid climates [1].

- Regulatory flexibility: Mutation-based suppression of flavonoid 3′-hydroxylase in maize shifts pigment output from purple cyanidin glycosides to red pelargonin chloride, illustrating how single-gene changes can reshape the entire anthocyanin palette [16].

- Environmental leverage: Red-enriched light regimes and moderate chilling are practical, non-chemical tools for up-regulating pelargonin chloride in controlled horticulture, offering avenues for colour-intensified ornamentals and naturally tinted food products [13] [12].